![molecular formula C16H16BrNO2 B5732962 N-(3-bromophenyl)-4-isopropoxybenzamide](/img/structure/B5732962.png)
N-(3-bromophenyl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromophenyl)-4-isopropoxybenzamide, commonly known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors. It was first synthesized in 1999 by the pharmaceutical company Boehringer Ingelheim for the treatment of cancer. Since then, it has been extensively studied for its potential therapeutic applications in various types of cancer.
Wirkmechanismus
BIBX1382 works by selectively binding to the ATP-binding site of N-(3-bromophenyl)-4-isopropoxybenzamide, thereby inhibiting its activity. This prevents the activation of downstream signaling pathways that are involved in cell growth and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
BIBX1382 has been shown to have significant biochemical and physiological effects on cancer cells. Studies have demonstrated that the compound can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and decrease tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of BIBX1382 is its high selectivity for N-(3-bromophenyl)-4-isopropoxybenzamide, which makes it a valuable tool for studying the role of this compound in cancer development and progression. However, one of the limitations of BIBX1382 is its low solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several potential future directions for research on BIBX1382. One area of interest is the development of more water-soluble analogs of the compound that can be more easily administered in animal models. Another area of interest is the investigation of BIBX1382 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to determine if it can enhance their effectiveness. Additionally, further studies are needed to determine the safety and efficacy of BIBX1382 in human clinical trials.
Synthesemethoden
The synthesis of BIBX1382 involves a multi-step process that starts with the reaction of 3-bromophenylamine with 4-isopropoxybenzoyl chloride in the presence of a base to form N-(3-bromophenyl)-4-isopropoxybenzamide. The compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
BIBX1382 has been extensively studied for its potential therapeutic applications in various types of cancer, including lung cancer, head and neck cancer, and colorectal cancer. The compound works by selectively inhibiting the activity of N-(3-bromophenyl)-4-isopropoxybenzamide, a protein that is overexpressed in many types of cancer cells. By inhibiting this compound activity, BIBX1382 can prevent cancer cells from growing and dividing, ultimately leading to their death.
Eigenschaften
IUPAC Name |
N-(3-bromophenyl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-11(2)20-15-8-6-12(7-9-15)16(19)18-14-5-3-4-13(17)10-14/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBBDBFPVIQSDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.